molecular formula C12H13N5 B4427318 N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B4427318
M. Wt: 227.27 g/mol
InChI Key: ROITXSCWXRONHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antidepressant Potential

N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its class have been studied for their potential as antidepressants. They have shown promising results in reducing immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. These compounds have exhibited potent binding to adenosine A1 and A2 receptors, which is crucial for their antidepressant activity (Sarges et al., 1990).

Anticancer Activity

Compounds derived from 1,2,4-triazolo[4,3-a]-quinoline, including this compound, have been synthesized and tested for their anticancer properties. Some of these derivatives have shown significant cytotoxicityagainst human neuroblastoma and colon carcinoma cell lines, indicating potential application in cancer treatment (Reddy et al., 2015).

Antiproliferative Effects in Cancer Therapy

Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including compounds structurally similar to this compound, have been explored for their antiproliferative effects against various cancer cell lines. These derivatives, particularly the 1,3,4-oxadiazole variants, have shown superior effectiveness compared to some existing cancer treatments, highlighting their potential as novel anticancer agents (Kaneko et al., 2020).

Antimicrobial and Antifungal Properties

Certain derivatives of this compound have demonstrated potent antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, especially in light of increasing antibiotic resistance (Badran et al., 2003).

Antiviral and Antimicrobial Activities

Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized with potential antiviral and antimicrobial properties. These compounds have shown promising results in antiviral and cytotoxicity screenings, highlighting their possible use in treating viral infections and pathogenic organisms (Henen et al., 2011).

Antiallergic Agents

Some 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, structurally related to this compound, have been developed as potent antiallergic agents. These compounds have shown effectiveness in inhibiting antigen-induced histamine release and IgE-mediated allergic responses, indicating their therapeutic potential in allergy treatment (Loev et al., 1985).

properties

IUPAC Name

N-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-2-7-13-11-12-16-14-8-17(12)10-6-4-3-5-9(10)15-11/h3-6,8H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROITXSCWXRONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N3C1=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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